molecular formula C19H22Br2N2O4 B8526410 2-Bromo-2-(2-boc-amino-4-pyridyl)-1-(4-methoxyphenyl)ethanone hydrocbromide

2-Bromo-2-(2-boc-amino-4-pyridyl)-1-(4-methoxyphenyl)ethanone hydrocbromide

Cat. No. B8526410
M. Wt: 502.2 g/mol
InChI Key: TVSXOFDDZORMLV-UHFFFAOYSA-N
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Patent
US06962933B1

Procedure details

To a solution of 2-(2-tert-butoxycarbonylamino-4-pyridyl)-1-(4-methoxyphenyl)ethanone (0.36 g, 1.1 mmol) in acetic acid (5 mL) was added bromine (0.058 mL, 1.1 mmol) and the mixture was stirred at room temperature for 1 h. The reaction mixture was concentrated and the residue was washed with isopropyl ether to give the title compound (0.44 g, yield 82%).
Name
2-(2-tert-butoxycarbonylamino-4-pyridyl)-1-(4-methoxyphenyl)ethanone
Quantity
0.36 g
Type
reactant
Reaction Step One
Quantity
0.058 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
82%

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([NH:8][C:9]1[CH:14]=[C:13]([CH2:15][C:16]([C:18]2[CH:23]=[CH:22][C:21]([O:24][CH3:25])=[CH:20][CH:19]=2)=[O:17])[CH:12]=[CH:11][N:10]=1)=[O:7])([CH3:4])([CH3:3])[CH3:2].[Br:26]Br>C(O)(=O)C>[BrH:26].[Br:26][CH:15]([C:13]1[CH:12]=[CH:11][N:10]=[C:9]([NH:8][C:6]([O:5][C:1]([CH3:3])([CH3:4])[CH3:2])=[O:7])[CH:14]=1)[C:16]([C:18]1[CH:19]=[CH:20][C:21]([O:24][CH3:25])=[CH:22][CH:23]=1)=[O:17] |f:3.4|

Inputs

Step One
Name
2-(2-tert-butoxycarbonylamino-4-pyridyl)-1-(4-methoxyphenyl)ethanone
Quantity
0.36 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)NC1=NC=CC(=C1)CC(=O)C1=CC=C(C=C1)OC
Name
Quantity
0.058 mL
Type
reactant
Smiles
BrBr
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
WASH
Type
WASH
Details
the residue was washed with isopropyl ether

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
Br.BrC(C(=O)C1=CC=C(C=C1)OC)C1=CC(=NC=C1)NC(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.44 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 159.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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